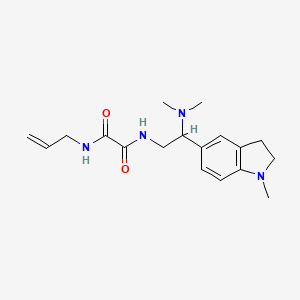
N1-allyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-allyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide, also known as DMAA oxalate, is a synthetic compound that has been widely used in scientific research. It is a member of the amphetamine family and has been found to have stimulant properties.
科学的研究の応用
Cyclization and Cleavage Studies
The compound has been involved in studies related to the cyclization of certain ammonium bromides and water-based cleavage of isoindolinium salts. Specifically, cyclization of dialkylpropyn-1-yl(allyl)(3-isopropenylpropyn-2-yl)ammonium bromides led to the formation of various isoindolinium salts, illustrating the compound's potential role in synthetic organic chemistry and possibly in the production of various amine derivatives through cleavage processes (Chukhajian et al., 2008).
Neuroreceptor Interactions
Research involving N1-allyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide has also touched on its interactions with neuroreceptors, particularly in studies related to orexin receptors, which play a role in the regulation of wakefulness and sleep. One study investigated the blockade of orexin-1 receptors and its effects on sleep, highlighting the compound's potential relevance in sleep-wake regulation and possibly in the treatment of sleep disorders (Dugovic et al., 2009).
Photophysical and Polymer Studies
The compound's photophysical characteristics have been studied, specifically in the context of its interactions with different solvents and its potential as a fluorescent sensor. Such studies highlight the compound's applicability in sensing technologies and materials science (Staneva et al., 2020). Additionally, there has been exploration into the synthesis and characterization of copolymers involving the compound, suggesting its utility in the field of polymer chemistry and materials science.
Alzheimer's Disease Research
In the context of Alzheimer's disease, the compound has been used to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. This highlights its potential application in diagnostic imaging and the study of neurodegenerative diseases (Shoghi-Jadid et al., 2002).
特性
IUPAC Name |
N'-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-5-9-19-17(23)18(24)20-12-16(21(2)3)13-6-7-15-14(11-13)8-10-22(15)4/h5-7,11,16H,1,8-10,12H2,2-4H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTYBWADRLXBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC=C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

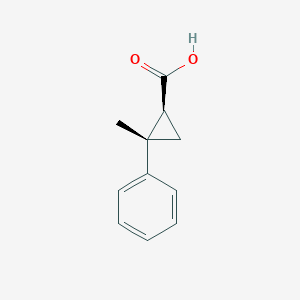
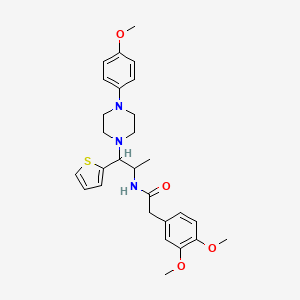

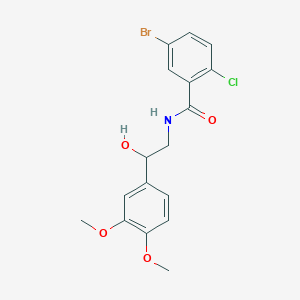
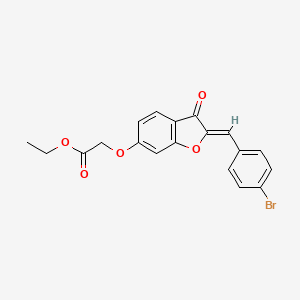
![7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2827084.png)
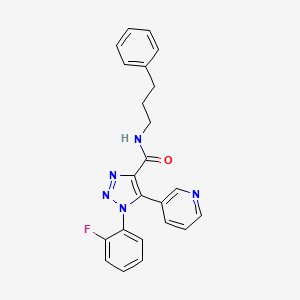



![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2827090.png)

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate](/img/structure/B2827095.png)
![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827096.png)